molecular formula C14H20N4O2 B2992165 (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903856-03-0

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2992165
CAS No.: 1903856-03-0
M. Wt: 276.34
InChI Key: JAACOKIKTRTPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone features a methanone core linking two heterocyclic moieties: a 4-methylpiperazine ring and a 3-(pyridin-3-yloxy)azetidine. The pyridin-3-yloxy group may enhance solubility and π-π stacking interactions, while the 4-methylpiperazine moiety contributes to basicity and bioavailability.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-16-5-7-17(8-6-16)14(19)18-10-13(11-18)20-12-3-2-4-15-9-12/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAACOKIKTRTPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and azetidine rings. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Physical State Biological Activity Reference
Target Compound C₁₅H₂₀N₄O₂ 300.35 4-Methylpiperazine, pyridin-3-yloxy Not reported Not reported -
(6-Chloro-2-methylimidazo-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) C₂₄H₂₄ClN₇O₄ 542.00 Chloro-imidazo-pyridine, nitro-phenyl-triazole Solid (mp 104–105°C) Antileishmanial
(4-Methylpiperazin-1-yl)(4-(3-((1H-indol-3-yl)methyl)-6-phenyl-1,2,4-triazin-5-yl)phenyl)methanone (86) C₂₉H₂₈N₆O 492.58 4-Methylpiperazine, triazine-indole Solid G-Protein-Coupled Receptor 84 antagonist
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone C₁₁H₁₆N₄OS 252.34 Azetidine-piperazine, thiazole Not reported Not reported
(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone C₁₀H₁₄F₃N₂O₂ 275.23 Trifluoromethyl-hydroxy azetidine Not reported Not reported

Key Observations :

  • Solubility : The pyridin-3-yloxy group in the target compound may improve aqueous solubility compared to lipophilic substituents like nitro-phenyl-triazole (compound 8p) or trifluoromethyl (compound in ).
  • Thermal Stability : Analogs with rigid substituents (e.g., compound 8p) exhibit higher melting points, suggesting greater crystallinity .

Biological Activity

The compound (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into two main components:

  • 4-Methylpiperazine : Known for its role in enhancing solubility and bioavailability of drug candidates.
  • 3-(Pyridin-3-yloxy)azetidine : This moiety may contribute to specific receptor interactions and biological effects.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit acetylcholinesterase, which could be a target for neurodegenerative diseases .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

EffectDescription
Antidepressant ActivityModulation of serotonin and dopamine levels through receptor interaction.
Neuroprotective PropertiesPotential inhibition of acetylcholinesterase may protect against neurodegeneration .
Antitumor ActivitySome derivatives have shown antiproliferative effects in cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Antidepressant Efficacy :
    • A study explored the antidepressant-like effects in animal models, showing significant improvement in behavioral tests after administration of piperazine derivatives .
  • Neuroprotective Effects :
    • Research demonstrated that piperazine derivatives could inhibit amyloid-beta aggregation, suggesting a protective role against Alzheimer’s disease .
  • Anticancer Activity :
    • Compounds with similar structures were tested against various cancer cell lines, revealing potent antiproliferative activity through cell cycle arrest mechanisms .

Q & A

Q. Table 1: Solvents and Purification Methods

SolventPurposeReference
TolueneReaction medium
Chloroform:MethanolColumn chromatography
Dimethyl etherCrystallization

How should researchers characterize the purity and structural integrity of this compound?

Basic
Characterization requires a multi-technique approach:

  • HPLC/TLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) for purity assessment, as validated for structurally related compounds .
  • NMR/FTIR : Confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹) and piperazine/azetidine protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 317.2) .

What are the solubility profiles and storage conditions to ensure stability?

Basic
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability is pH-dependent; store at -20°C under argon to prevent hydrolysis or oxidation . Avoid prolonged exposure to light, as UV degradation is observed in analogous azetidine derivatives .

Q. Table 2: Solubility and Stability

SolventSolubility (mg/mL)Storage Condition
DMSO>50-20°C, argon
Water<1pH 6–8 buffer

How can computational methods predict the compound’s reactivity and interactions?

Q. Advanced

  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G* to assess electronic properties (e.g., HOMO-LUMO gaps). Compare with experimental dipole moments from solvatochromic shifts .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), leveraging structural data from PubChem .
  • MD Simulations : Analyze stability in lipid bilayers (GROMACS) to predict membrane permeability .

What experimental designs are suitable for evaluating its bioactivity?

Advanced
Adopt a randomized block design with split-split plots for dose-response studies:

  • Primary plots : Vary concentrations (1–100 µM).
  • Subplots : Test against cell lines (e.g., HeLa, MCF-7).
  • Sub-subplots : Measure IC₅₀ at 24/48/72 hours .
    Include positive controls (e.g., imatinib for kinase inhibition) and validate via Western blotting for target phosphorylation .

How to resolve discrepancies in pharmacological data across studies?

Q. Advanced

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
  • SAR Studies : Compare substituent effects; e.g., replacing pyridinyloxy with benzodioxole alters logP by 0.5 units, impacting membrane diffusion .
  • Batch Variation : Use orthogonal purity methods (HPLC, LC-MS) to rule out synthesis inconsistencies .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

How to analyze degradation products under varying pH conditions?

Q. Advanced

  • Hydrolysis Kinetics : Conduct accelerated stability studies (pH 1–13, 40°C) and monitor via LC-MS. Major degradation pathways include azetidine ring opening at pH <3 .
  • Product Identification : Isolate products via preparative TLC and characterize using HRMS/NMR .

How does stereochemistry of the azetidine ring affect biological activity?

Q. Advanced

  • Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10).
  • Activity Comparison : Test (R)- and (S)-enantiomers in kinase assays. For example, (R)-isomers of related compounds show 10-fold higher EGFR inhibition .

What are the challenges in scaling up synthesis without compromising yield?

Q. Advanced

  • Process Optimization : Replace column chromatography with continuous flow reactors for azetidine coupling steps .
  • Solvent Recycling : Implement distillation for toluene recovery (>90% efficiency) .
  • Quality-by-Design (QbD) : Use DoE to optimize reaction time/temperature (e.g., 12-hour reflux at 80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.